6-Methylquinolin-8-amine
Overview
Description
6-Methylquinolin-8-amine is an organic compound with the molecular formula C({10})H({10})N(_{2}) It is a derivative of quinoline, featuring a methyl group at the 6th position and an amine group at the 8th position
Mechanism of Action
Target of Action
It is known that quinoline derivatives, such as 6-methylquinolin-8-amine, often exhibit broad-spectrum anti-infective properties .
Mode of Action
It is suggested that like other quinoline derivatives, it might inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites .
Biochemical Pathways
It is known that quinoline derivatives can interfere with various biochemical pathways, leading to their broad-spectrum anti-infective properties .
Result of Action
It is known that quinoline derivatives can have potent in vitro antimalarial activity , suggesting that they may have significant effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
6-Methylquinolin-8-amine plays a significant role in biochemical reactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, this compound has shown potent in vitro antimalarial activity against drug-sensitive and drug-resistant strains of Plasmodium falciparum . It also exhibits antifungal and antibacterial activities, interacting with enzymes and proteins involved in these pathogens’ metabolic pathways . The nature of these interactions often involves inhibition of enzyme activity, leading to the disruption of essential biochemical processes in the pathogens.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the growth of Candida albicans and Staphylococcus aureus by interfering with their cellular processes . This compound can alter gene expression patterns, leading to the downregulation of genes essential for cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, this compound has been found to inhibit the enzyme activity of Plasmodium falciparum, leading to the disruption of its metabolic processes . This inhibition is often achieved through binding interactions that block the enzyme’s active site, preventing substrate binding and subsequent catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure can lead to gradual degradation, reducing its efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in inhibiting pathogen growth.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antimalarial and antimicrobial activities without significant toxicity . At higher doses, toxic or adverse effects may be observed. For instance, in studies involving Swiss mice, this compound cured infections at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, particularly in pathogens. For example, this compound disrupts the metabolic pathways of Plasmodium falciparum by inhibiting key enzymes involved in its metabolic processes . This disruption leads to an accumulation of certain metabolites and a depletion of others, ultimately impairing the pathogen’s survival and proliferation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization. Studies have shown that this compound can accumulate in certain cellular compartments, enhancing its efficacy against intracellular pathogens . This accumulation is often mediated by binding interactions with transport proteins that direct the compound to its target sites.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria of Plasmodium falciparum, where it exerts its inhibitory effects on mitochondrial enzymes . This localization is essential for the compound’s ability to disrupt the pathogen’s metabolic processes and inhibit its growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinolin-8-amine typically involves the following steps:
Starting Material: The synthesis often begins with 6-methylquinoline.
Nitration: The 6-methylquinoline undergoes nitration to form 6-methyl-8-nitroquinoline.
Reduction: The nitro group in 6-methyl-8-nitroquinoline is then reduced to an amine group, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of reducing agents, are tailored to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives with various functional groups.
Reduction: The compound can be further reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions, where the amine group or the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Hydrogen gas (H(_2)) with a palladium catalyst, lithium aluminum hydride (LiAlH(_4)).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products:
Oxidation Products: Quinoline N-oxides, carboxylic acids.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated quinolines, alkylated quinolines.
Scientific Research Applications
6-Methylquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the methyl and amine groups.
8-Aminoquinoline: Similar structure but without the methyl group.
6-Methylquinoline: Lacks the amine group at the 8th position.
Uniqueness: 6-Methylquinolin-8-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in diverse scientific fields.
Properties
IUPAC Name |
6-methylquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKYERLVLCYWJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6071532 | |
Record name | 8-Quinolinamine, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6071532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68420-93-9 | |
Record name | 6-Methyl-8-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68420-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Quinolinamine, 6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068420939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinamine, 6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinamine, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6071532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylquinolin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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